molecular formula C17H16BrN3O2S2 B2405613 (5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897477-51-9

(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2405613
CAS RN: 897477-51-9
M. Wt: 438.36
InChI Key: DXUCPPCTWZYXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The compound “(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as this compound, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR spectra provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the mass spectrometry data provides information about the molecular weight of the compound . The CHN analysis provides information about the percentage composition of carbon, hydrogen, and nitrogen in the compound .

Scientific Research Applications

Future Directions

The future directions for research on this compound could involve further exploration of its anti-tubercular activity and the development of new methods for its synthesis . Additionally, the compound could be used as an intermediate for the synthesis of biologically active compounds and fluorophores .

properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-23-11-3-2-4-12-15(11)19-17(25-12)21-9-7-20(8-10-21)16(22)13-5-6-14(18)24-13/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUCPPCTWZYXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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